Potassium (4,4-difluorocyclohexyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;(4,4-difluorocyclohexyl)-trifluoroboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF5.K/c8-6(9)3-1-5(2-4-6)7(10,11)12;/h5H,1-4H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHGAMNFXPXKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCC(CC1)(F)F)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF5K | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (4,4-difluorocyclohexyl)trifluoroborate typically involves the reaction of 4,4-difluorocyclohexylboronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a base, such as potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium (4,4-difluorocyclohexyl)trifluoroborate can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are often used in Suzuki-Miyaura coupling reactions. The reactions are usually performed in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent like THF or toluene.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the trifluoroborate group is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl or vinyl-aryl compounds formed through the coupling of the cyclohexyl group with the aryl or vinyl halide.
Scientific Research Applications
Cross-Coupling Reactions
2.1 Suzuki-Miyaura Coupling
Potassium (4,4-difluorocyclohexyl)trifluoroborate plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, where it serves as a nucleophilic partner to form carbon-carbon bonds. This reaction has been optimized to couple aryl and heteroaryl halides with alkyltrifluoroborates effectively.
- Case Study : A study demonstrated the coupling of this compound with various aryl chlorides using palladium catalysts. The optimized conditions yielded high product yields while maintaining functional group tolerance .
2.2 Other Cross-Coupling Variants
In addition to Suzuki-Miyaura reactions, potassium trifluoroborates have been utilized in other cross-coupling methodologies such as the Negishi and Stille reactions. The ability to use stable electrophiles expands the scope of these reactions significantly.
Photoredox Catalysis
Recent advancements have highlighted the utility of potassium trifluoroborates in photoredox catalysis. This method allows for the generation of carbon-centered radicals under mild conditions.
- Radical-Radical Coupling : this compound has been employed in radical-radical coupling reactions facilitated by photoredox catalysis. These reactions can produce complex molecules from simple precursors without the need for transition metals .
- Example Reaction : A study showcased the radical coupling of potassium trifluoroborates with acyl azolium triflates under visible light irradiation, resulting in the formation of tertiary alcohols that can be further transformed into ketones .
Advantages Over Traditional Reagents
The use of this compound offers several advantages:
- Stability : It is more stable than boronic acids and can be handled under ambient conditions without degradation.
- Functional Group Tolerance : The compound can participate in reactions involving sensitive functional groups.
- Versatility : It can be adapted for various types of coupling reactions beyond traditional methods.
Comparative Data Table
The following table summarizes key characteristics and applications of this compound compared to other common organoboron reagents:
| Property/Application | This compound | Boronic Acids | Boronate Esters |
|---|---|---|---|
| Stability | High (moisture and air-stable) | Moderate | Low |
| Reactivity in Cross-Coupling | Excellent with various electrophiles | Good | Variable |
| Use in Photoredox Catalysis | Yes | Limited | No |
| Functional Group Tolerance | High | Moderate | Low |
Mechanism of Action
The mechanism of action of Potassium (4,4-difluorocyclohexyl)trifluoroborate in chemical reactions involves the activation of the boron center, which facilitates the formation of new chemical bonds. In coupling reactions, the palladium catalyst coordinates with the boron center, allowing the transfer of the cyclohexyl group to the aryl or vinyl halide. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product.
Comparison with Similar Compounds
Comparative Data Table
| Compound | Structure Type | Melting Point (°C) | Reactivity in Suzuki Coupling | Stability | Key Applications |
|---|---|---|---|---|---|
| Potassium (4,4-difluorocyclohexyl)trifluoroborate | Aliphatic cyclohexyl | Not reported | Moderate (steric hindrance) | High (crystalline) | Pharmaceuticals, agrochemicals |
| Potassium 4-fluorophenyltrifluoroborate | Aromatic | Not reported | High (electron-withdrawing) | Very high | Electronics, ligands |
| Potassium trans-styryl trifluoroborate | Alkenyl | 113.5–114.5 | High (conjugation) | Moderate | Conjugated polymers |
| Potassium (4,4-dimethylcyclohexyl)trifluoroborate | Aliphatic cyclohexyl | Not reported | Low (steric hindrance) | High | Specialty chemicals |
| Pyrimidin-6-yl trifluoroborate | Heterocyclic | Not reported | High (aromatic stabilization) | Exceptional | Drug discovery |
Biological Activity
Potassium (4,4-difluorocyclohexyl)trifluoroborate is a specialized organoboron compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H11BF5K
- Molecular Weight : 240.07 g/mol
- Structure : The compound features a cyclohexyl group substituted with two fluorine atoms and a trifluoroborate moiety, which enhances its reactivity and stability in various chemical environments.
The biological activity of this compound is primarily linked to its role as a boron reagent in organic synthesis, particularly in cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in the synthesis of various biologically active compounds.
- TRPV4 Inhibition : Recent studies indicate that compounds with similar structures exhibit inhibitory effects on TRPV4 channels, which are implicated in various physiological processes, including pain sensation and vascular regulation . This suggests potential therapeutic applications in treating conditions associated with TRPV4 dysregulation.
- Cancer Research : The compound's role as a boron reagent allows it to participate in the synthesis of anticancer agents. For instance, its use in creating compounds that inhibit histone acetyltransferases has been explored in the context of cancer treatment . The inhibition of such enzymes can disrupt cancer cell proliferation.
Therapeutic Applications
This compound has potential applications in:
- Ocular Diseases : Research indicates that TRPV4 inhibitors may be beneficial for retinal diseases characterized by blood flow disorders . This opens avenues for developing treatments for conditions like diabetic retinopathy or age-related macular degeneration.
- Pain Management : Given its potential to inhibit TRPV4 channels, this compound may also serve as a novel analgesic agent, targeting pain pathways that involve these ion channels .
Synthesis and Evaluation
A study conducted by Ranjan et al. (2022) demonstrated the scalable synthesis of spirocyclic compounds using boron reagents like this compound. This research highlighted the compound's utility in generating complex molecular architectures relevant to drug discovery .
Table 1: Comparative Biological Activities of Boron Compounds
| Compound Name | Mechanism of Action | Therapeutic Application |
|---|---|---|
| This compound | TRPV4 Inhibition | Ocular diseases, Pain management |
| Potassium Trifluoroborate | C–C Bond Formation | Organic synthesis |
| Boronic Acid Derivatives | Anticancer Activity | Cancer treatment |
Clinical Implications
The implications of using this compound extend into clinical settings where novel therapeutic agents are needed. Its ability to modulate ion channels and participate in significant biochemical pathways positions it as a candidate for further investigation in preclinical and clinical trials.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Potassium (4,4-difluorocyclohexyl)trifluoroborate to ensure high purity and stability?
- Methodological Answer : Synthesis should be performed under anhydrous conditions using inert gas (e.g., N₂ or Ar) to prevent hydrolysis. Purification via recrystallization in aprotic solvents (e.g., THF/ether mixtures) is critical to remove boronic acid impurities. Stability is enhanced by storing the compound at -20°C in a desiccator to avoid moisture-induced decomposition .
Q. How does this compound compare to aryl boronic acids in Suzuki-Miyaura coupling reactions?
- Methodological Answer : Unlike boronic acids, trifluoroborates are air- and moisture-stable, reducing premature protodeboronation. However, they require specific reaction conditions: aqueous/organic biphasic solvents (e.g., THF/H₂O) and bases (e.g., K₂CO₃) to generate active boronic acid intermediates. Fluoride ions released during hydrolysis can enhance transmetalation but may require optimization to avoid side reactions .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles. Store in sealed containers away from acids and oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when this compound exhibits lower reactivity compared to boronic acid derivatives?
- Methodological Answer :
- Solvent System : Use polar aprotic solvents (e.g., DMF) at elevated temperatures (50–85°C) to accelerate hydrolysis to the active boronic acid .
- Base Selection : Employ stronger bases (e.g., Cs₂CO₃) to ensure complete deprotonation of the boronic acid intermediate .
- Additives : Introduce KF (1–2 equiv.) to stabilize the catalytic cycle and suppress protodeboronation .
Q. What analytical techniques are critical for characterizing this compound and detecting impurities?
- Methodological Answer :
- Multinuclear NMR : Use NMR to confirm trifluoroborate integrity (δ ≈ -135 to -115 ppm) and NMR to detect hydrolysis products (δ ≈ 18 ppm for BF₃⁻ vs. 30 ppm for B(OH)₃) .
- HPLC-MS : Monitor reaction progress and identify side products like protodeboronated cyclohexane derivatives .
Q. How do fluoride ions generated in situ during Suzuki-Miyaura couplings influence the catalytic cycle?
- Methodological Answer : Fluoride ions:
- Activate the Catalyst : Facilitate Pd⁰ to Pd²⁺ oxidation, enhancing oxidative addition with aryl halides.
- Inhibit Side Reactions : Sequester free boronic acids via [RBF₃]⁻ formation, reducing homocoupling.
- Adjust Equilibria : Stabilize intermediates like [Pd(Ar)(F)] complexes, which can slow transmetalation if not balanced with base .
Q. What strategies mitigate protodeboronation side reactions in aqueous systems?
- Methodological Answer :
- Base Stoichiometry : Limit excess base (≤3 equiv.) to avoid over-hydrolysis to boronate salts, which are prone to decomposition .
- Temperature Control : Conduct reactions at ≤50°C to reduce thermal degradation pathways .
- Solvent Optimization : Replace water with mixed solvents (e.g., THF/H₂O 10:1) to minimize prolonged exposure of the trifluoroborate to aqueous conditions .
Data Contradiction Analysis
Observation : reports a 47% yield when substituting boronic acid with potassium trifluoroborate in defluorinative coupling, while highlights trifluoroborates’ efficacy in Suzuki reactions.
Resolution : The lower yield in may arise from steric hindrance of the 4,4-difluorocyclohexyl group or competing fluoride-mediated side reactions. To reconcile this, pre-activation of the trifluoroborate (e.g., using HFIP as a co-solvent) or employing Pd catalysts with bulky ligands (e.g., dtbbpy) can improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
